CAY10583

Übersicht

Beschreibung

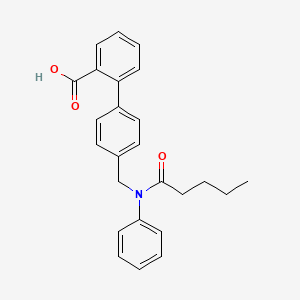

CAY10583 (4′-((N-phenylpentanamido)methyl)-[1,1′-biphenyl]-2-carboxylic acid) is a synthetic agonist of the leukotriene B4 receptor type 2 (BLT2), a G protein-coupled receptor (GPCR) implicated in epithelial repair, inflammation, and cell migration. BLT2 activation by this compound promotes tissue regeneration, particularly in intestinal and corneal epithelial cells, by enhancing proliferation and wound healing . Structurally, this compound features a biphenyl core with a carboxylic acid group at the ortho-position and a pentanamide-linked phenyl group at the para-position, which are critical for its pharmacological activity .

Vorbereitungsmethoden

The synthesis of CAY10583 involves the reaction of 4-[(N-phenylpentanamido)methyl]phenylboronic acid with 2-bromobenzoic acid under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures

Analyse Chemischer Reaktionen

CAY10583 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um den Leukotrien-B4-Rezeptor vom Typ 2 (BLT2) und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Biologie: this compound wird verwendet, um die Mechanismen der Keratinozytenmigration und Wundheilung zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung diabetischer Wunden und anderer Erkrankungen mit beeinträchtigter Wundheilung.

Industrie: This compound wird bei der Entwicklung neuer pharmazeutischer Wirkstoffe verwendet, die auf den BLT2-Rezeptor abzielen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den Leukotrien-B4-Rezeptor vom Typ 2 (BLT2) aktiviert. Diese Aktivierung führt zu erhöhten intrazellulären Kalziumspiegeln und der Phosphorylierung extrazellulärer signalregulierter Kinasen (ERK), was wiederum die Keratinozytenmigration und Wundheilung fördert . Zu den beteiligten molekularen Zielstrukturen gehören der BLT2-Rezeptor und nachgeschaltete Signalwege wie der ERK-Weg .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

CAY10583 has been utilized extensively in scientific research to elucidate its effects on cellular behaviors and underlying mechanisms:

- Wound Healing : this compound has demonstrated significant efficacy in enhancing keratinocyte migration and accelerating wound closure. In diabetic rat models, it has been shown to stimulate fibroblast activity indirectly, promoting effective wound healing .

- Chemotaxis Studies : The compound has been employed to study cell motility functions, particularly chemotaxis. It has been confirmed that this compound binds competitively with LTB4 at the BLT2 receptor, influencing cellular movement .

- Biochemical Pathways : Research indicates that this compound activates downstream signaling pathways associated with phospholipase C (PLC) and protein kinase C (PKC), which are critical for various cellular responses .

Table 1: Summary of Biological Activities of this compound

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect on Thermal Withdrawal Latency | Effect on Mechanical Withdrawal Latency | Reference |

|---|---|---|---|

| 5 | Significant increase | Significant increase | |

| 10 | Significant increase | Significant increase |

Case Studies

-

Diabetic Wound Healing :

In a study involving diabetic rats, topical application of this compound at a concentration of 10 µM for 14 days resulted in significantly improved wound closure rates compared to control groups. The study highlighted the compound's ability to enhance keratinocyte migration and fibroblast activity, showcasing its potential as a therapeutic agent for chronic wounds . -

Inflammatory Response Modulation :

Another research effort focused on the role of this compound in modulating inflammatory responses. The compound was found to inhibit nociceptive behavior during peripheral inflammation induced by zymosan injection, demonstrating its capacity to alleviate pain associated with inflammatory conditions . -

Chemotactic Motility :

Experiments conducted on CHO-K1 cells transfected with BLT2 revealed that this compound significantly enhanced chemotactic motility compared to controls. This effect was attributed to its binding affinity and subsequent activation of the BLT2 receptor .

Wirkmechanismus

CAY10583 exerts its effects by selectively activating the leukotriene B4 receptor type 2 (BLT2). This activation leads to increased intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases (ERK), which in turn promotes keratinocyte migration and wound healing . The molecular targets involved include the BLT2 receptor and downstream signaling pathways such as the ERK pathway .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacophore Comparisons

Key Compounds Compared :

- Native Agonists: LTB4 (leukotriene B4) and 12-HHT (12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid).

- Synthetic Agonists : CAY10583 and irbesartan derivatives (e.g., compound 8f ).

Pharmacophore Features :

| Feature | This compound | LTB4/12-HHT | Irbesartan Derivatives |

|---|---|---|---|

| Anionic Group | Carboxylic acid | Carboxylic acid | Tetrazole |

| H-Bond Acceptor | Carbonyl moiety | Hydroxyl group | Varies (e.g., carbonyl) |

| Hydrophobic Regions | Biphenyl/pentanamide | Polyunsaturated chain | Biphenyl/tetrazolyl |

This compound vs. Native Agonists :

- LTB4 and 12-HHT adopt a U-shaped conformation in BLT2’s binding pocket, while this compound binds in a transverse linear conformation .

- All three agonists form hydrogen bonds with Tyr2716.51 in BLT2’s transmembrane helix 6 (TM6), a residue critical for receptor activation .

- This compound’s synthetic structure avoids rapid metabolic degradation, unlike the labile polyunsaturated chains of LTB4 and 12-HHT .

This compound vs. Irbesartan Derivatives :

- Irbesartan, an angiotensin II receptor antagonist, was repurposed as a BLT2 agonist via pharmacophore screening. However, this compound exhibits 10-fold higher potency (EC50 = 410 nM vs. irbesartan’s EC50 = 10 μM) .

- Structural modifications in irbesartan (e.g., replacing tetrazole with carboxylic acid) reduced activity, whereas this compound’s carboxylic acid is indispensable for binding .

Functional Efficacy and Mechanism

Receptor Activation and Signaling :

- Mechanistic Insights :

- This compound and 12-HHT share BLT2-dependent proliferative effects but differ in tissue specificity. This compound accelerates intestinal and corneal healing, while 12-HHT is more critical in NSAID-impaired corneal repair .

- Unlike LTB4 (which activates both BLT1 and BLT2), this compound is BLT2-selective , avoiding pro-inflammatory BLT1 activation .

Biologische Aktivität

CAY10583 is a selective agonist for the leukotriene B4 receptor 2 (BLT2), which has garnered attention for its potential therapeutic applications, particularly in modulating immune responses and promoting wound healing. This article delves into the biological activity of this compound, supported by various studies and research findings.

This compound primarily acts on the BLT2 receptor, a G-protein coupled receptor (GPCR) that mediates various physiological responses, including inflammation and pain modulation. The activation of BLT2 by this compound has been shown to influence several cellular processes:

- NK Cell Activity : Research indicates that while this compound can induce significant migration of natural killer (NK) cells, it does not enhance their cytotoxic activity against target cells when compared to leukotriene B4 (LTB4) stimulation. This suggests a selective role for BLT2 in chemotaxis rather than in cytotoxicity .

- TRPV1 Sensitization : In dorsal root ganglia cultures, this compound was found to inhibit LTB4-induced sensitization of the TRPV1 ion channel, which is involved in pain sensation. This desensitizing effect is particularly notable at higher concentrations of LTB4, highlighting the complex interplay between BLT1 and BLT2 receptors .

Wound Healing Properties

This compound has demonstrated promising effects in promoting wound healing:

- Keratinocyte Migration : Studies have shown that this compound enhances keratinocyte migration in vitro, which is crucial for effective wound closure. In vivo experiments revealed that topical application of this compound significantly accelerated wound healing in full-thickness skin wounds compared to control groups .

- Dosage and Efficacy : In a controlled study, administration of this compound at 10 μM over 14 days resulted in greater wound closure rates, emphasizing its potential as a therapeutic agent for diabetic ulcers and other chronic wounds .

Table 1: Summary of Biological Activities of this compound

Case Studies

- NK Cell Response Study : In a study examining the effects of LTB4 and its receptors on NK cells, preincubation with this compound did not enhance cytotoxicity against K562 cells, indicating that while BLT2 activation promotes migration, it does not directly contribute to cytotoxic functions .

- Pain Modulation Study : Another investigation highlighted the role of this compound in modulating pain responses through TRPV1 desensitization. The study demonstrated that intraplantar administration of this compound could significantly reduce thermal hyperalgesia induced by zymosan, further supporting its analgesic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CAY10583 in cellular models, and how is it validated experimentally?

this compound acts as a synthetic agonist of the leukotriene B4 receptor 2 (BLT2), promoting epithelial cell proliferation and wound healing in intestinal and diabetic wound models. Key validation methods include:

- MTT assays to assess concentration-dependent proliferation in YAMC cells (e.g., 10–100 nM range) .

- Inhibitor studies (e.g., BLT2 antagonist LY255283, Gi protein inhibitor PTX) to confirm receptor specificity .

- Wound closure assays under controlled serum conditions (FBS and IFN-γ) to contextualize efficacy .

Experimental Tip: Always include controls for serum-dependent effects, as this compound’s activity is context-specific .

Q. Which experimental models are most suitable for studying this compound’s therapeutic potential?

- In vitro: YAMC (young adult mouse colon) cells for intestinal lesion repair , CHO-K1 cells transfected with BLT2 for receptor binding assays .

- In vivo: Murine models of gastrointestinal lesions or diabetic wounds, using this compound suspended in 1% methylcellulose/1% soybean lecithin to avoid DMSO toxicity .

Methodological Note: Ensure tissue-specific BLT2 expression is confirmed via immunofluorescence or qPCR before in vivo dosing .

II. Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different experimental conditions?

Contradictions often arise from variations in:

- Serum components: this compound-induced proliferation is negligible without FBS/IFN-γ .

- Inhibitor specificity: PKC inhibitor Go6983 and PLC inhibitor U-73122 block downstream signaling, but inactive analogs (e.g., U-73343) must confirm target specificity .

Analytical Framework: Use factorial experimental designs to isolate variables (e.g., serum presence vs. absence) and apply ANOVA for interaction effects .

Q. What strategies optimize the use of this compound-derived fluorescent probes (e.g., BLT2 probe 1) in pharmacological studies?

The fluorescein-conjugated this compound derivative enables:

- HTRF-based displacement assays (Tag-lite) for competitive binding studies .

- Confocal microscopy to localize BLT2 receptors in mouse skin tissue .

- cAMP signaling modulation to validate functional ligand-receptor interactions .

Technical Challenge: Fluorescent ligands may exhibit nonspecific binding; include blocking controls (e.g., excess unlabeled this compound) .

Q. How does BLT2 receptor cross-talk with other signaling pathways (e.g., RanBPM) influence this compound’s effects?

BLT2 forms dynamic complexes with regulatory proteins like RanBPM, which dissociate upon this compound activation to enhance cell motility. Key methods:

- Co-immunoprecipitation with HA/FLAG-tagged proteins to track interaction dynamics .

- Densitometric analysis of co-localization changes post-treatment .

Research Gap: Investigate cross-talk with VEGF or EGFR pathways to explain tissue-specific healing disparities .

Q. III. Data Interpretation & Experimental Design

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

- Nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 values .

- Bootstrap resampling to assess confidence intervals in small-sample in vivo studies .

Common Pitfall: Avoid assuming linearity in dose-response curves; validate with Hill slope parameters .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

- Adhere to ARRIVE guidelines for in vivo experiments, including detailed solvent formulations .

- Deposit raw data (e.g., flow cytometry files, microscopy images) in public repositories like Zenodo .

- Disclose all conflicts of interest, particularly if using proprietary BLT2 probes .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJTVDNJFPZYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680163 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862891-27-8 | |

| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.